

An In-depth Technical Guide to 3-Bromo-N-methylbenzylamine

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Compound of Interest

Compound Name: 3-Bromo-N-methylbenzylamine

Cat. No.: B151466

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For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of **3-Bromo-N-methylbenzylamine**, a halogenated aromatic amine that serves as a valuable building block in medicinal chemistry and organic synthesis. This document details its chemical properties, provides a robust experimental protocol for its synthesis, and explores its potential relevance in drug discovery based on the activities of structurally related compounds.

Core Chemical and Physical Properties

3-Bromo-N-methylbenzylamine is a substituted benzylamine featuring a bromine atom at the meta position of the benzene ring. Its chemical structure and properties make it a versatile intermediate for introducing a bromo-N-methylbenzyl moiety into larger molecules. The canonical SMILES string for this compound is CNCc1cccc(Br)c1.[1][2][3]

Table 1: Physicochemical Properties of **3-Bromo-N-methylbenzylamine**

Property	Value	Source
SMILES String	CNCCc1ccccc(Br)c1	[1] [2] [3]
CAS Number	67344-77-8	[1] [2] [3] [4]
Molecular Formula	C ₈ H ₁₀ BrN	[1] [4]
Molecular Weight	200.08 g/mol	[1] [2] [3] [4]
Boiling Point	231-232 °C (lit.)	[1] [2] [3]
Density	1.461 g/mL at 25 °C (lit.)	[1] [2] [3]
Refractive Index (n ₂₀ /D)	1.5650 (lit.)	[1] [2] [3]
Purity	≥97% (typical)	[1] [2] [3]
Flash Point	>110 °C (>230 °F)	[1] [2] [3]
InChI Key	QCEANFBGRBLXHN-UHFFFAOYSA-N	[1] [2]

Synthesis via Reductive Amination: Experimental Protocol

The synthesis of **3-Bromo-N-methylbenzylamine** can be efficiently achieved via the reductive amination of 3-bromobenzaldehyde with methylamine. This two-step, one-pot process involves the formation of an intermediate imine, which is subsequently reduced to the target secondary amine.[\[5\]](#)[\[6\]](#)[\[7\]](#) This method is often preferred due to its high selectivity and the use of mild reducing agents.

Materials:

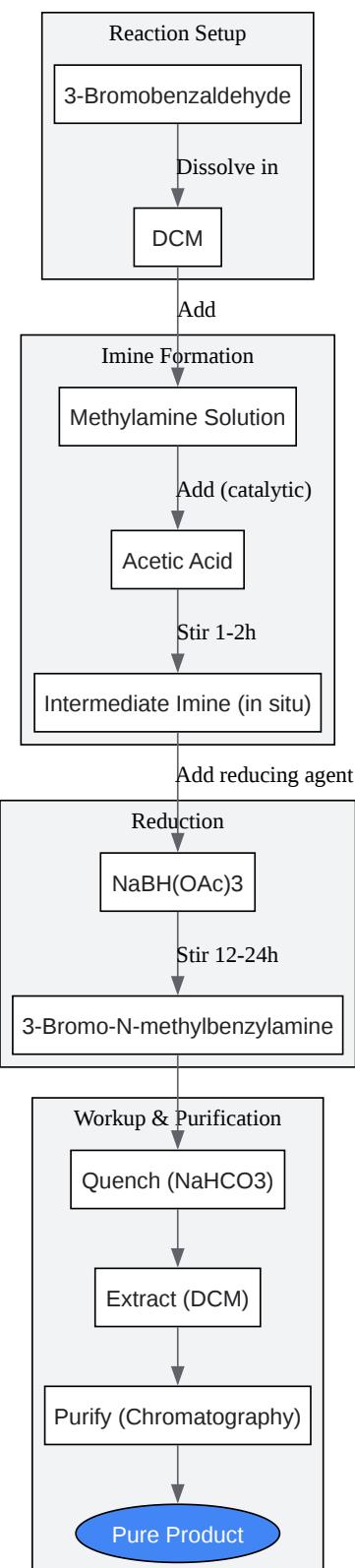
- 3-Bromobenzaldehyde (1.0 eq)
- Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)
- Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
- Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

- Acetic Acid (catalytic amount)
- Saturated aqueous sodium bicarbonate (NaHCO_3) solution
- Saturated aqueous sodium chloride (brine) solution
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

- Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-bromobenzaldehyde (1.0 eq) and dissolve it in anhydrous dichloromethane (DCM).
- Imine Formation: Add the methylamine solution (1.5 eq) to the stirred solution. If using an aqueous solution of methylamine, the addition of a drying agent like anhydrous MgSO_4 may be beneficial. Add a catalytic amount of glacial acetic acid to facilitate imine formation. Allow the mixture to stir at room temperature for 1-2 hours.
- Reduction: Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be exothermic; maintain the temperature at or below room temperature using a water bath if necessary.
- Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel.
- Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine all organic layers.

- **Washing and Drying:** Wash the combined organic layers with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
- **Purification:** Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel to yield pure **3-Bromo-N-methylbenzylamine**.



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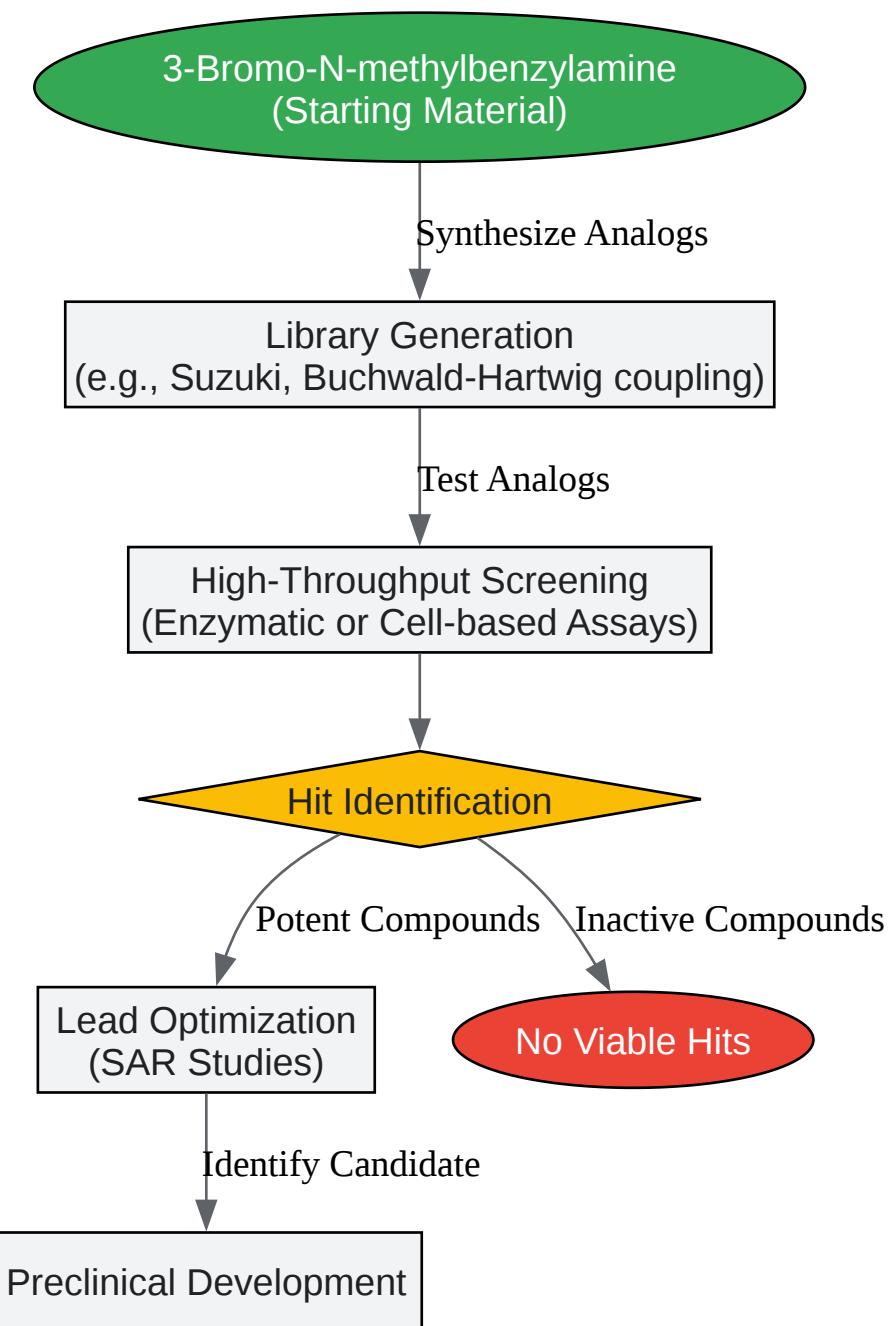
Synthetic workflow for **3-Bromo-N-methylbenzylamine**.

Potential Biological Significance and Drug Discovery Applications

While **3-Bromo-N-methylbenzylamine** itself is not a widely studied therapeutic agent, the substituted benzylamine scaffold is prevalent in a variety of biologically active molecules. This positions the compound as a key intermediate for the synthesis of novel drug candidates. Research has shown that molecules containing substituted benzylamine moieties exhibit a range of activities, including:

- **Antifungal Properties:** Phenyl-substituted benzylamines have been investigated as a promising class of antifungal agents effective against pathogens like *Candida albicans*.[\[8\]](#)
- **Enzyme Inhibition:** Certain benzylamine derivatives act as potent and selective inhibitors of enzymes such as 17β -hydroxysteroid dehydrogenase type 3 (17β -HSD3), which is a target for hormone-dependent cancers.[\[2\]](#)
- **Anti-Tuberculosis Activity:** Novel benzylamine derivatives have been synthesized and evaluated for their efficacy against *Mycobacterium tuberculosis*.[\[9\]](#)

Given these precedents, **3-Bromo-N-methylbenzylamine** can be utilized in a drug discovery workflow. The bromine atom provides a reactive handle for further chemical modification, such as in cross-coupling reactions, allowing for the rapid generation of a library of diverse analogs for biological screening.



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